3-(Aminomethyl)quinuclidin-3-ol

Vue d'ensemble

Description

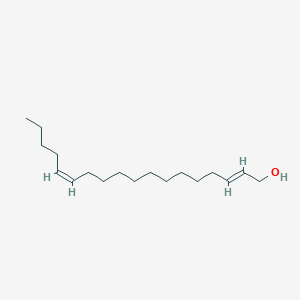

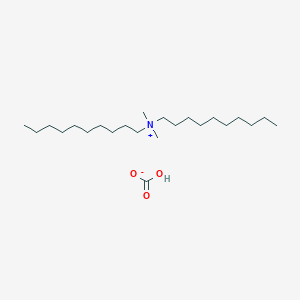

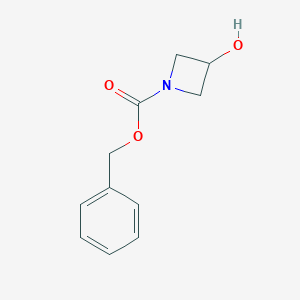

3-(Aminomethyl)quinuclidin-3-ol, also known as 3-Quinuclidinol, is a heterocyclic compound . It is also known by other names such as 1-Azabicyclo[2.2.2]octan-3-ol and 3-Hydroxyquinuclidine . The empirical formula of this compound is C7H13NO . It is a valuable compound for the production of various pharmaceuticals .

Synthesis Analysis

The synthesis of 3-(Aminomethyl)quinuclidin-3-ol involves the use of butyrylcholinesterase (BChE) as a biocatalyst in a preparative kinetic resolution of enantiomers . The ®-enantiomers of the prepared esters are much better substrates for the enzyme than (S)-enantiomers . Introduction of a bromine atom or a methyl group in the meta or para position of the benzyl moiety results in a considerable improvement of the stereoselectivity .Molecular Structure Analysis

The molecular weight of 3-(Aminomethyl)quinuclidin-3-ol is 127.18 . The structure of this compound has been verified by mass spectrometry . The InChI key of this compound is IVLICPVPXWEGCA-UHFFFAOYSA-N .Chemical Reactions Analysis

3-(Aminomethyl)quinuclidin-3-ol has been used as a chiral building block for many antimuscarinic agents . It has also been used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . It serves as a reagent for the cleavage of β-keto and vinylogous β-keto esters .Physical And Chemical Properties Analysis

The melting point of 3-(Aminomethyl)quinuclidin-3-ol is 220-223°C . The SMILES string of this compound is OC1CN2CC[C@H]1CC2 .Applications De Recherche Scientifique

Biocatalytic Production of Chiral Quinuclidin-3-ols

A study by Primožič et al. (2012) explored a biocatalytic method for producing chiral quinuclidin-3-ols, recognizing their significance as intermediates in preparing physiologically active compounds. The research utilized butyrylcholinesterase as a biocatalyst in the kinetic resolution of enantiomers, achieving high yields and enantiopurity of optically pure quinuclidin-3-ols (Primožič, Bolant, Ramić, & Tomić, 2012).

Antiarrhythmic Potential

Research by Bodarenko et al. (1978) synthesized N-acyl derivatives of 3-aminoquinuclidine, including 3-(aminomethyl)quinuclidin-3-ol, to evaluate their antiarrhythmic activity. This study highlights the potential of these compounds in the development of antiarrhythmic drugs (Bodarenko, Zaitseva, Mikhlina, Mashkovskii, & Yakhontov, 1978).

Cholinesterase Interaction Studies

Bosak et al. (2005) synthesized enantiomers of quinuclidin-3-ol and their derivatives to study interactions with human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase. Their findings contribute to understanding the stereoselectivity of these enzymes towards chiral quinuclidin-3-ol derivatives (Bosak, Primožič, Oršulić, Tomić, & Simeon-Rudolf, 2005).

Muscarinic Antagonistic Properties

Nilsson et al. (1995) prepared 3-heteroaryl-substituted quinuclidin-3-ol derivatives to evaluate their muscarinic and antimuscarinic properties. This study contributes to the understanding of the structure-affinity relationships in these compounds, offering insights for the development of muscarinic antagonists (Nilsson, Sundquist, Johansson, Nordvall, Glas, Nilvebrant, & Hacksell, 1995).

Heterocyclic α-Aminonitriles Synthesis

Mikhlina, Vorob'eva, and Rubtsov (1970) investigated the formation of 3-cyano-3-tert-aminoquinuclidines from quinuclidine-3-one cyanohydrin, leading to derivatives like 3-aminomethyl-3-tert-aminoquinuclidines. Their research provides valuable insights into the synthetic pathways and properties of these heterocyclic compounds (Mikhlina, Vorob'eva, & Rubtsov, 1970).

Potential in Radiation Therapy and Hyperthermia

Sonar et al. (2007) identified 3-heteroaryl-substituted quinuclidin-3-ols as potent thermal sensitizers, suggesting their use in enhancing the efficacy of radiation therapy when combined with hyperthermia. This finding is crucial for potential cancer treatments (Sonar, Reddy, Sekhar, Sasi, Freeman, & Crooks, 2007).

Safety And Hazards

3-(Aminomethyl)quinuclidin-3-ol is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONKGCZCROZZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)quinuclidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)

![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)